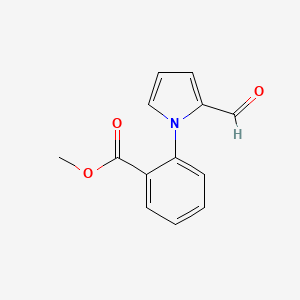

methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate

Descripción

Significance of Pyrrole (B145914) Heterocycles in Contemporary Chemical Research

Pyrrole and its derivatives represent a fundamentally important class of heterocyclic compounds that have garnered significant attention in organic chemistry. numberanalytics.com Their unique structure and reactivity make them valuable scaffolds in a multitude of chemical applications, from medicinal chemistry to materials science. scispace.comscitechnol.com

Pyrrole is a five-membered heterocyclic aromatic compound with the molecular formula C₄H₅N. numberanalytics.com Its structure is characterized by a planar ring containing four carbon atoms and one nitrogen atom. numberanalytics.com The aromaticity of the pyrrole ring is a result of the delocalization of six π-electrons (four from the carbon atoms and two from the nitrogen atom's lone pair), which satisfies Hückel's rule. numberanalytics.comscispace.com This aromatic character confers significant stability to the ring system. numberanalytics.com

Unlike other aromatic amines, pyrrole is an extremely weak base because the nitrogen lone pair is integral to the aromatic system, and its participation in protonation would lead to a loss of aromaticity. scispace.com The delocalization of electrons results in high electron density within the ring, making pyrrole highly susceptible to electrophilic substitution reactions, which predominantly occur at the α-positions (C2 or C5) due to the superior stability of the resulting intermediate. numberanalytics.comwikipedia.org The pyrrole core is considered a privileged structural motif in many biomolecules, capable of participating in stacking interactions, coordinating with metal ions, and forming hydrogen bonds. mdpi.com

The pyrrole scaffold is a ubiquitous structural feature in a vast array of natural products and synthetic molecules. thieme-connect.combohrium.comnih.gov Its presence is central to the function of some of life's most essential molecules, including heme, the core of hemoglobin, and chlorophyll, the primary pigment in photosynthesis. scispace.comwikipedia.orgthieme-connect.com It is also a key component of vitamin B12 and bile pigments such as bilirubin (B190676) and biliverdin. scispace.comwikipedia.orgscitechnol.com

Beyond these fundamental biological molecules, pyrrole derivatives are found in numerous secondary metabolites, including many marine alkaloids. mdpi.com The therapeutic significance of the pyrrole nucleus is well-established, with a large number of pharmaceuticals incorporating this heterocycle. rsc.orgresearchgate.netresearchgate.net Notable examples include the anti-inflammatory drug tolmetin (B1215870) and the cholesterol-lowering medication atorvastatin. numberanalytics.com The broad spectrum of biological activities associated with pyrrole-containing compounds includes antimicrobial, antiviral, anticancer, and anti-inflammatory properties. bohrium.comnih.govnih.gov In materials science, pyrrole is a key monomer for the synthesis of conductive polymers like polypyrrole. researchgate.net

| Compound Class | Example | Significance/Application | Reference |

|---|---|---|---|

| Porphyrins | Heme | Oxygen transport in blood (component of hemoglobin) | scispace.comwikipedia.orgthieme-connect.com |

| Porphyrins | Chlorophyll | Photosynthesis in plants | scispace.comwikipedia.orgthieme-connect.com |

| Corrins | Vitamin B12 | Essential vitamin for metabolism and nervous system function | scispace.comwikipedia.orgscitechnol.com |

| Pharmaceuticals | Atorvastatin | Cholesterol-lowering drug | numberanalytics.com |

| Pharmaceuticals | Tolmetin | Nonsteroidal anti-inflammatory drug (NSAID) | numberanalytics.com |

| Natural Products | Prodigiosin | Secondary metabolite with antibacterial and immunosuppressive properties | wikipedia.org |

Molecular Architecture of Methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate

The 2-formylpyrrole, also known as pyrrole-2-carboxaldehyde, is a pyrrole ring substituted with an aldehyde (formyl) group at the C2 position. This structural motif is found in a variety of natural products. rsc.orgnih.gov Many of these naturally occurring 2-formylpyrroles are not products of enzymatic pathways but arise from non-enzymatic Maillard reactions between reducing sugars and primary amines. rsc.orgrsc.org

The formyl group is strongly electron-withdrawing, which significantly influences the electronic properties of the attached pyrrole ring. It deactivates the ring towards further electrophilic substitution and can participate in various chemical transformations characteristic of aldehydes. The presence and position of the formyl group are often critical to the biological activity observed in this class of compounds. researchgate.net

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₅NO | thegoodscentscompany.com |

| Appearance | Pale yellow crystalline solid | thegoodscentscompany.com |

| Melting Point | 45.0 to 47.0 °C | thegoodscentscompany.com |

| Boiling Point | 216.0 to 218.0 °C | thegoodscentscompany.com |

| Solubility | Soluble in alcohol | thegoodscentscompany.com |

In this compound, a methyl benzoate (B1203000) group is attached to the nitrogen atom of the pyrrole ring. The linkage is at the C2 (ortho) position of the benzene (B151609) ring relative to the methyl ester group. This N-aryl substitution is a key architectural feature.

Historical Perspectives on Pyrrole Chemistry and Related Formylpyrrole Derivatives

The study of pyrrole chemistry has a rich history dating back to the 19th century. Pyrrole was first identified in 1834 by F. F. Runge as a component of coal tar and was later isolated from the pyrolysis of bone in 1857. numberanalytics.comscribd.com Its name is derived from the Greek word pyrrhos, meaning "reddish" or "fiery," which refers to the characteristic red color produced when a pinewood splint moistened with hydrochloric acid is exposed to pyrrole vapor. scribd.com

The late 19th century saw the development of several foundational synthetic methods that remain central to pyrrole chemistry today. These named reactions provided systematic routes to substituted pyrroles, enabling extensive investigation of their properties and applications.

| Synthesis Name | Year Reported | Reactants | Description | Reference |

|---|---|---|---|---|

| Paal-Knorr Synthesis | 1884 | 1,4-Dicarbonyl compound + ammonia (B1221849) or primary amine | A versatile condensation reaction to form substituted pyrroles. | alfa-chemistry.comwikipedia.orgtandfonline.com |

| Knorr Pyrrole Synthesis | 1884 | α-Amino ketone + β-ketoester (or other active methylene (B1212753) compound) | A condensation reaction to produce highly substituted pyrroles. | wikipedia.orgthermofisher.comguidechem.comsynarchive.com |

| Hantzsch Pyrrole Synthesis | 1890 | β-Ketoester + α-haloketone + ammonia or primary amine | A three-component reaction for the synthesis of substituted pyrroles. | thieme-connect.comwikipedia.orgnih.govquimicaorganica.org |

The history of 2-formylpyrrole derivatives is more recent. They were first identified in 1970 as products of the Maillard reaction between sugars and amines. rsc.org The first total synthesis of a natural product containing the 2-formylpyrrole moiety was accomplished in 1987, utilizing the Paal-Knorr synthesis to construct the core pyrrole ring. rsc.org A common laboratory method for introducing a formyl group onto an existing pyrrole ring is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and dimethylformamide. pharmaguideline.com

Propiedades

IUPAC Name |

methyl 2-(2-formylpyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)11-6-2-3-7-12(11)14-8-4-5-10(14)9-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFGLBYUUAFGCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 2 Formyl 1h Pyrrol 1 Yl Benzoate and Analogues

Established Strategies for Pyrrole (B145914) Ring Construction

The synthesis of the pyrrole nucleus is a cornerstone of heterocyclic chemistry, with numerous methods developed over the past century. For N-aryl pyrroles, such as the target compound, specific strategies are often employed to forge the crucial nitrogen-aryl bond and construct the five-membered ring.

Paal-Knorr Condensation: Mechanistic Aspects and Scope

The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, remains one of the most direct and widely utilized methods for constructing the pyrrole ring. researchgate.netwikipedia.orgrgmcet.edu.in The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions, to yield the corresponding pyrrole. researchgate.netorganic-chemistry.org For the synthesis of N-aryl pyrroles, an appropriate aniline (B41778) derivative serves as the nitrogen source. researchgate.net

Mechanistic Insights: The mechanism of the Paal-Knorr pyrrole synthesis was extensively investigated and clarified by V. Amarnath in the 1990s. wikipedia.orgorganic-chemistry.org The process is initiated by the attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dione, forming a hemiaminal intermediate. wikipedia.orgresearchgate.net This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group, to form a 2,5-dihydroxytetrahydropyrrole derivative. researchgate.netalfa-chemistry.com This cyclization is the rate-determining step of the reaction. alfa-chemistry.com Subsequent dehydration of this cyclic intermediate leads to the formation of the aromatic pyrrole ring. wikipedia.orgresearchgate.net The reaction is generally accelerated by weak acids like acetic acid, though various Brønsted and Lewis acids can be employed as catalysts. rgmcet.edu.inorganic-chemistry.org

Scope and Limitations: The Paal-Knorr synthesis is valued for its simplicity and efficiency, often providing good yields of the desired pyrrole. rgmcet.edu.in A wide variety of primary amines, including aliphatic, heterocyclic, and aromatic amines, can be used, making it a versatile method for producing N-substituted pyrroles. alfa-chemistry.com However, the traditional reaction conditions can be harsh, sometimes requiring prolonged heating in strong acid, which may not be suitable for substrates with sensitive functional groups. researchgate.netrgmcet.edu.in A primary limitation of the method has historically been the accessibility of the required 1,4-dicarbonyl starting materials, although modern synthetic chemistry has significantly broadened their availability. wikipedia.orgalfa-chemistry.com

| Aspect | Description | References |

|---|---|---|

| Reactants | 1,4-Dicarbonyl compound and a primary amine (or ammonia). | organic-chemistry.orgalfa-chemistry.com |

| Key Intermediate | 2,5-Dihydroxytetrahydropyrrole derivative. | wikipedia.orgresearchgate.net |

| Catalysts | Protic acids (e.g., acetic acid, p-TsOH) or Lewis acids. | researchgate.netrgmcet.edu.in |

| Advantages | Simplicity, efficiency, broad scope of amines. | rgmcet.edu.inalfa-chemistry.com |

| Limitations | Harsh conditions for some substrates, availability of 1,4-diones. | researchgate.netwikipedia.orgrgmcet.edu.in |

Other Cyclization and Annulation Protocols

Among the classical alternatives are the Knorr pyrrole synthesis, which involves the condensation of an α-amino-ketone with a ketone, and the Hantzsch pyrrole synthesis. researchgate.netwikipedia.org More contemporary methods have expanded the synthetic chemist's toolkit significantly. These include:

Metal-Catalyzed Cyclizations: Gold-catalyzed cascade reactions involving the hydroamination and cyclization of α-amino ketones with alkynes offer a direct route to substituted pyrroles. organic-chemistry.org Similarly, rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers provides access to a range of pyrrole derivatives. organic-chemistry.org

Intramolecular Cyclizations: N-propargylamines can undergo an efficient, base-mediated intramolecular cyclization to yield structurally diverse pyrroles with high functional group tolerance. organic-chemistry.org

Rearrangement and Condensation Approaches: The van Leusen pyrrole synthesis provides 3,4-disubstituted pyrroles via a mechanochemical process. organic-chemistry.org Another notable method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by an acid-mediated cyclization to form the pyrrole ring. organic-chemistry.org

These methods, among others, provide crucial alternatives for building the pyrrole scaffold, each with its own unique advantages regarding substrate scope, regioselectivity, and reaction conditions.

Introduction and Functionalization of the Formyl Group

The formyl group at the C2 position of the pyrrole ring is a key functional handle, critical for the identity of methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate. This group can be introduced onto a pre-formed pyrrole ring or can be installed concurrently during the ring's formation.

Vilsmeier-Haack Formylation in Formylpyrrole Synthesis

The Vilsmeier-Haack reaction is a premier method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrrole. organic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, which is an electrophilic chloromethyliminium salt typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). jk-sci.comchemistrysteps.com

The mechanism proceeds in two main stages. quimicaorganica.org First, DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier reagent. organic-chemistry.orgquimicaorganica.org In the second stage, the electron-rich pyrrole ring performs a nucleophilic attack on the Vilsmeier reagent. quimicaorganica.org This electrophilic aromatic substitution is highly regioselective for the α-position (C2) of the pyrrole ring due to the superior stabilization of the intermediate cation. chemistrysteps.comwikipedia.org The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final 2-formylpyrrole product. organic-chemistry.orgjk-sci.com The high reactivity of pyrrole compared to other five-membered heterocycles like furan (B31954) and thiophene (B33073) makes it an excellent substrate for this transformation. jk-sci.com Microwave-assisted Vilsmeier-Haack reactions have been shown to be particularly effective, providing pyrrole carbaldehydes in good to excellent yields. rsc.org

Regioselective Formylation Techniques for Pyrrole Scaffolds

While the Vilsmeier-Haack formylation of unsubstituted pyrrole is highly selective for the C2 position, achieving regioselectivity in more complex or substituted pyrrole systems requires specific strategies. wikipedia.org

One powerful method for achieving precise regiocontrol is directed ortho metalation (DoM) . This technique involves the deprotonation of a pyrrole ring at a specific position using a strong base, such as an organolithium reagent (e.g., LDA), directed by a substituent on the ring or the nitrogen atom. researchgate.net The resulting lithiated intermediate can then be "quenched" with an electrophilic formylating agent like DMF to install the aldehyde group at the desired location. researchgate.netcore.ac.uk This approach allows for the selective formylation of positions that might otherwise be unreactive, such as the C3 or C5 positions, depending on the directing group and reaction conditions. researchgate.net

The choice of reagents can also influence the site of formylation. For instance, the use of sterically crowded formamides in the Vilsmeier-Haack reaction has been shown to favor the formation of pyrrole-3-carbaldehydes over the more common 2-substituted isomers. researchgate.net Additionally, synthetic routes have been developed that involve the rearrangement of a 2-acylpyrrole to a 3-acylpyrrole under acidic conditions, providing another pathway to functionalize the C3 position. researchgate.net

Biomimetic and Sugar-Mediated Approaches to Formylpyrroles

Inspired by biological processes, biomimetic syntheses of 2-formylpyrroles have emerged as a significant area of research. doaj.org These methods are often based on the Maillard reaction, a non-enzymatic browning process that occurs between amines and reducing sugars. rsc.orgrsc.org In the laboratory, this reaction can be harnessed to produce N-substituted pyrrole-2-carboxaldehydes in synthetically useful yields. rsc.org

In a typical sugar-mediated approach, a carbohydrate such as D-glucose or D-ribose is reacted with a primary amine in the presence of an acid catalyst, like oxalic acid, in a suitable solvent like DMSO. researchgate.netnih.gov This condensation and subsequent rearrangement and cyclization cascade directly furnishes the N-substituted 2-formylpyrrole core. researchgate.net This strategy is particularly powerful as the N-substituent of the final product is directly derived from the starting amine, allowing for the incorporation of complex groups by simply choosing the appropriate amino-containing precursor. ucsb.edu

Variations of this approach utilize sugar surrogates, such as dihydropyranones, which condense with primary amines in a Maillard-type reaction to form the 2-formylpyrrole system. researchgate.netrsc.org These biomimetic and sugar-based routes represent a convergent and often practical strategy for accessing highly functionalized 2-formylpyrroles, including many natural products. researchgate.netucsb.eduresearchgate.net

| Method | Reagents | Typical Regioselectivity | Key Features | References |

|---|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | C2 (α-position) | Good for electron-rich, unsubstituted pyrroles. | organic-chemistry.orgchemistrysteps.com |

| Directed Metalation | Strong base (e.g., LDA), then DMF | Controlled by directing group (C3, C5, etc.) | High regiocontrol for substituted pyrroles. | researchgate.netcore.ac.uk |

| Sugar-Mediated (Maillard) | Sugar (e.g., glucose) + primary amine | Forms N-substituted 2-formylpyrroles | Biomimetic route; N-substituent from amine. | rsc.orgresearchgate.net |

Methods for Integrating the Benzoate (B1203000) Moiety

The crucial step in synthesizing the target molecule is the formation of the bond between the pyrrole nitrogen and the benzoate ring. This can be achieved through direct N-arylation of a pre-formed pyrrole or by incorporating the benzoate precursor during the pyrrole ring synthesis.

Esterification Reactions and Benzoylations

The methyl benzoate portion of the target molecule is typically derived from methyl 2-aminobenzoate (B8764639) (methyl anthranilate) or a related benzoic acid derivative. The synthesis of these precursors often involves classical esterification reactions. Methyl anthranilate, for instance, is commonly prepared via the esterification of anthranilic acid with methanol. This reaction is a fundamental process in organic synthesis, often catalyzed by an acid to facilitate the condensation of a carboxylic acid and an alcohol.

Alternatively, the benzoyl group can be introduced onto a pyrrole nitrogen through aroylation reactions. This approach involves reacting an N-H pyrrole with a benzoyl derivative. While not a direct route to the final ester, N-benzoyl pyrroles can serve as intermediates. Studies on the reactions of N-acylpyrroles have shown that they can undergo rearrangements and act as aroylating agents under specific basic conditions, highlighting the reactivity of the C-N amide bond in this context.

N-Arylation Strategies for Pyrroles

The most direct approach to forming the core structure of this compound is the N-arylation of pyrrole-2-carboxaldehyde with a suitable methyl benzoate derivative, such as methyl 2-iodobenzoate (B1229623) or methyl 2-bromobenzoate. Copper-catalyzed cross-coupling reactions, specifically the Ullmann condensation or Goldberg reaction, are the predominant methods for this transformation. rsc.orgwikipedia.org

These reactions have been refined over the years to proceed under milder conditions than the traditionally harsh temperatures required. wikipedia.org The use of copper(I) salts, often in combination with a ligand, facilitates the coupling of the pyrrole nitrogen with an aryl halide. Diamine ligands have proven particularly effective in promoting the N-arylation of a wide range of nitrogen heterocycles, including pyrroles. nih.govacs.orgorganic-chemistry.org Research has demonstrated that these copper-diamine catalyst systems are tolerant of various functional groups, such as aldehydes and esters, which is essential for the synthesis of the target molecule. nih.govacs.org This tolerance allows for the direct coupling of pyrrole-2-carboxaldehyde with an activated methyl benzoate without the need for protecting groups.

The general conditions for such a reaction typically involve a copper(I) source like CuI, a diamine ligand, a base such as potassium phosphate (B84403) (K₃PO₄), and a suitable solvent like toluene (B28343) or DMF. acs.org

Table 1: Representative Conditions for Copper-Catalyzed N-Arylation of Pyrroles

| Component | Role | Example |

|---|---|---|

| Copper Source | Catalyst | Copper(I) Iodide (CuI) |

| Ligand | Catalyst Promoter | N,N'-Dimethylethylenediamine |

| Base | Proton Scavenger | Potassium Phosphate (K₃PO₄) |

| Aryl Halide | Arylating Agent | Methyl 2-iodobenzoate |

| N-H Heterocycle | Substrate | Pyrrole-2-carboxaldehyde |

Advanced and Sustainable Synthetic Protocols for this compound Precursors

Modern synthetic chemistry emphasizes the development of efficient, atom-economical, and environmentally benign methods. The synthesis of the pyrrole-2-carboxaldehyde and N-aryl pyrrole precursors benefits from several advanced protocols.

Rhodium-Catalyzed Annulation Reactions

Rhodium catalysis offers powerful tools for the construction of the pyrrole ring. Various rhodium-catalyzed annulation strategies have been developed to synthesize substituted pyrroles. One such method involves the [3+2] annulation of enaminones with vinylene carbonate, facilitated by a Rh(III) catalyst, to produce N-substituted 3-carbonylpyrroles. wikipedia.org Another approach is the rhodium-catalyzed transannulation of N-perfluoroalkyl-1,2,3-triazoles with terminal alkynes, which yields polysubstituted pyrroles. worktribe.com

Furthermore, rhodium(III) catalysis can be employed in reactions involving chelation-assisted C-H bond activation and N-annulation. For example, the reaction of allylamines with alkenes, promoted by a Rh(III) catalyst, generates pyrrole derivatives. organic-chemistry.org Chiral-at-metal rhodium Lewis acids have also been used to catalyze highly atroposelective electrophilic aromatic substitutions on N-arylpyrroles, demonstrating precise control over the molecular architecture. acs.org

Catalyst-Free and Multicomponent Reactions

In line with the principles of green chemistry, catalyst-free and multicomponent reactions (MCRs) provide an efficient and sustainable route to highly substituted pyrrole precursors. rsc.org MCRs combine three or more reactants in a single operation to form a product that incorporates portions of all reactants, thereby increasing efficiency and reducing waste. organic-chemistry.org

Several catalyst-free protocols for pyrrole synthesis have been reported. One method involves a four-component reaction of arylglyoxal monohydrate, β-keto esters, amines, and cyclic 1,3-dicarbonyls under mild conditions. rsc.org Another approach is a three-component, solvent-free reaction between aromatic amines, 1,3-dicarbonyl compounds, and β-nitrostyrenes to yield tetrasubstituted pyrroles. rsc.org These methods are highly atom-economical and avoid the use of potentially toxic and expensive metal catalysts. rsc.orgrsc.org

Table 2: Examples of Catalyst-Free Multicomponent Pyrrole Syntheses

| No. of Components | Reactants | Key Features |

|---|---|---|

| Three | Primary amine, alkyl propiolate, diethyl oxalate | Catalyst-free, uses water as solvent. rsc.org |

| Three | Aromatic amines, 1,3-dicarbonyls, β-nitrostyrenes | Catalyst- and solvent-free, atom-economical. rsc.org |

| Four | Arylglyoxal monohydrate, β-keto esters, amines, cyclic 1,3-dicarbonyls | Catalyst-free, versatile, mild conditions. rsc.org |

Intramolecular C-Arylation Approaches

Intramolecular cyclization strategies represent another sophisticated avenue for constructing N-aryl pyrrole precursors. An efficient synthesis of pentasubstituted pyrroles has been developed that utilizes a one-step transformation involving a sequence of intramolecular C-arylation, aldol (B89426) condensation, and spontaneous aromatization. researchgate.net This approach allows for the rapid assembly of complex pyrrole structures from readily available starting materials. researchgate.net

Additionally, Lewis acid-mediated intramolecular redox reactions can be used to synthesize N-aryl pyrroles. This method involves a 1,5-hydride shift and isomerization of 2-(3-pyrroline-1-yl)arylaldehydes to furnish the aromatic N-aryl pyrrole core in high yields. rsc.org These intramolecular methods offer excellent control over regioselectivity and can provide access to complex heterocyclic systems that might be challenging to prepare via intermolecular routes.

Environmentally Benign Reaction Conditions (e.g., Solvent-Free, Microwave Assistance, Ionic Liquids)

In alignment with the principles of green chemistry, significant research has focused on developing sustainable synthetic routes for N-substituted pyrroles, including analogues of this compound. These methodologies aim to reduce or eliminate hazardous waste, minimize energy consumption, and utilize safer reaction media. Key advancements in this area include the use of microwave irradiation, ionic liquids, and solvent-free conditions, which often provide substantial improvements over classical synthetic protocols.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, frequently leading to higher yields, shorter reaction times, and improved product purity. nih.gov The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, resulting in rapid and uniform heating that cannot be achieved with conventional methods. pensoft.net

This technology has been successfully applied to classic pyrrole syntheses like the Paal-Knorr and Clauson-Kaas reactions. For instance, a solvent-free Paal-Knorr condensation of 2,5-hexanedione (B30556) with primary amines has been effectively catalyzed by N-bromosuccinimide (NBS) under microwave irradiation. This approach drastically reduces reaction times to as little as eight minutes. pensoft.net Another green protocol involves a manganese-based catalyst for the Clauson-Kaas synthesis of N-aryl pyrroles, which proceeds under solvent-free microwave conditions at 120°C in just 20 minutes, with amines bearing electron-donating groups showing higher yields. pensoft.net The combination of microwave heating with aqueous conditions has also proven effective. An uncatalyzed Paal-Knorr condensation between 2,5-dimethoxytetrahydrofuran (B146720) and various anilines or aryl sulfonamides proceeds efficiently in water under microwave irradiation, highlighting a simplified and green procedure. pensoft.netpensoft.net

Table 1: Selected Microwave-Assisted Syntheses of N-Substituted Pyrroles

| Reaction Type | Reactants | Catalyst/Conditions | Time | Yield | Reference(s) |

| Paal-Knorr | 2,5-Hexanedione + Primary Amine | NBS, Solvent-Free, MW | 8 min | - | pensoft.net |

| Clauson-Kaas | 2,5-Dimethoxytetrahydrofuran + Amine | Mn(NO₃)₂, Solvent-Free, MW (120°C) | 20 min | High | pensoft.net |

| Paal-Knorr | 2,5-Dimethoxytetrahydrofuran + Aniline | Water, Uncatalyzed, MW | - | - | pensoft.netpensoft.net |

| Clauson-Kaas | 2,5-Dimethoxytetrahydrofuran + Primary Amine | Acetic Acid, MW | - | 59-96% | nih.gov |

Ionic Liquids as Green Reaction Media

Ionic liquids (ILs) are salts with low melting points that are increasingly used as environmentally friendly alternatives to volatile organic solvents. researcher.life Their negligible vapor pressure, high thermal stability, and potential for recyclability make them ideal for green chemical processes. ILs can function as both the solvent and the catalyst, simplifying reaction work-ups. researcher.life

In pyrrole synthesis, acidic ionic liquids have been shown to be effective catalysts. A notable example is the Clauson-Kaas reaction catalyzed by the acidic ionic liquid 1-hexyl-3-methylimidazolium (B1224943) hydrogen sulfate, [hmim][HSO₄]. researchgate.netresearchgate.net When combined with microwave irradiation (90 W), this IL facilitates the clean and rapid synthesis of various N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran, with yields ranging from 80% to 95%. researchgate.netresearchgate.net The use of ILs eliminates the need for traditional corrosive acid catalysts and hazardous solvents. researcher.life

Table 2: Ionic Liquid-Assisted Synthesis of N-Substituted Pyrroles

| Reaction Type | Reactants | Ionic Liquid/Conditions | Time | Yield | Reference(s) |

| Clauson-Kaas | 2,5-Dimethoxytetrahydrofuran + Amines (aliphatic, amino acid esters, etc.) | [hmim][HSO₄], Microwave (90W) | Varies | 80-95% | researchgate.netresearchgate.net |

Solvent-Free and Alternative Green Conditions

Eliminating the solvent entirely represents a significant step towards an ideal green synthesis. Many microwave-assisted and some ionic liquid-based methods can be performed under solvent-free conditions, as previously noted. researchgate.nettandfonline.com The Paal-Knorr reaction, for example, can be conducted by simply stirring a 1,4-diketone with an amine at room temperature without any catalyst or solvent, yielding the desired N-substituted pyrroles in excellent yields. rsc.org Various solid acid catalysts, such as commercially available aluminas, have also been employed to catalyze the Paal-Knorr reaction under solvent-free conditions at moderate temperatures (e.g., 60°C), offering good yields and high selectivity. mdpi.com

Furthermore, the development of novel synthetic pathways that avoid hazardous reagents is a key aspect of green chemistry. A greener de novo synthesis of pyrrole-2-carbaldehyde derivatives has been developed using a copper catalyst, iodine, and molecular oxygen as the oxidant. organic-chemistry.org This method proceeds via an oxidative annulation from readily available aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters. organic-chemistry.org A significant advantage of this approach is the avoidance of stoichiometric quantities of hazardous oxidants, with the aldehyde oxygen atom originating from environmentally benign O₂. organic-chemistry.org Optimized conditions for this reaction are CuCl₂ (0.5 mmol), I₂ (1.6 mmol), and O₂ in DMSO at 100°C, providing yields of up to 74%. organic-chemistry.org

Table 3: Examples of Solvent-Free and Greener Pyrrole Syntheses

| Reaction Type | Reactants | Catalyst/Conditions | Temperature | Yield | Reference(s) |

| Paal-Knorr | 2,5-Hexanedione + Amines | None (Catalyst- and Solvent-Free) | Room Temp. | Excellent | rsc.org |

| Paal-Knorr | Acetonylacetone + Primary Amines | CATAPAL 200 (Alumina), Solvent-Free | 60°C | 68-97% | mdpi.com |

| Oxidative Annulation | Aryl Methyl Ketone + Arylamine + Acetoacetate Ester | CuCl₂/I₂/O₂ in DMSO | 100°C | up to 74% | organic-chemistry.org |

| Paal-Knorr | 2,5-Hexanedione + Primary Amines | Pr(OTf)₃, Solvent-Free | - | Excellent | tandfonline.com |

Chemical Reactivity and Derivatization Strategies of Methyl 2 2 Formyl 1h Pyrrol 1 Yl Benzoate

Transformations of the Formyl Group

The aldehyde functional group on the pyrrole (B145914) ring is a versatile handle for numerous chemical modifications, including redox reactions, condensation reactions, and carbon-carbon bond-forming reactions.

The formyl group of methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate can undergo both reduction and oxidation to yield the corresponding alcohol and carboxylic acid derivatives, respectively.

Reduction: The formyl group is readily reduced to a primary alcohol, yielding methyl 2-(2-(hydroxymethyl)-1H-pyrrol-1-yl)benzoate. A common and mild reducing agent for this transformation is sodium borohydride (NaBH₄) masterorganicchemistry.comcommonorganicchemistry.commasterorganicchemistry.comchadsprep.com. The reaction typically proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde masterorganicchemistry.comlibretexts.org.

Oxidation: The formyl group can be oxidized to a carboxylic acid, affording 1-(2-(methoxycarbonyl)phenyl)-1H-pyrrole-2-carboxylic acid. Strong oxidizing agents such as potassium permanganate (KMnO₄) are effective for this conversion libretexts.orgmychemblog.comgeeksforgeeks.orgresearchgate.net. The oxidation of aldehydes to carboxylic acids is a common transformation in organic synthesis libretexts.orgmychemblog.comgeeksforgeeks.org.

| Transformation | Reagent | Product |

| Reduction | Sodium borohydride (NaBH₄) | Methyl 2-(2-(hydroxymethyl)-1H-pyrrol-1-yl)benzoate |

| Oxidation | Potassium permanganate (KMnO₄) | 1-(2-(methoxycarbonyl)phenyl)-1H-pyrrole-2-carboxylic acid |

The carbonyl group of the aldehyde readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by dehydration.

Imine Formation: Reaction with a primary amine (R-NH₂) yields the corresponding N-substituted imine. These reactions are generally reversible and can be driven to completion by removing water from the reaction mixture.

Hydrazone Formation: Condensation with hydrazine (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) leads to the formation of hydrazones. These derivatives are often crystalline solids and can be useful for characterization purposes.

| Reactant | Product Type | General Structure of Product |

| Primary Amine (R-NH₂) | Imine | Methyl 2-(2-((R-imino)methyl)-1H-pyrrol-1-yl)benzoate |

| Hydrazine (H₂NNH₂) | Hydrazone | Methyl 2-(2-(hydrazonomethyl)-1H-pyrrol-1-yl)benzoate |

The Knoevenagel condensation is a carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst libretexts.orgacs.orgudel.edu. The formyl group of this compound can participate in this reaction to generate α,β-unsaturated products.

Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, such as malonic esters, cyanoacetates, or malononitrile acs.org. The reaction proceeds via a nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration acs.org. The use of a weak base like piperidine or an ammonium salt is common in these reactions acs.org.

| Active Methylene Compound | Catalyst | Expected Product |

| Diethyl malonate | Piperidine | Methyl 2-(2-(2,2-bis(ethoxycarbonyl)vinyl)-1H-pyrrol-1-yl)benzoate |

| Ethyl cyanoacetate | Ammonium acetate | Methyl 2-(2-(2-cyano-2-ethoxycarbonylvinyl)-1H-pyrrol-1-yl)benzoate |

| Malononitrile | Triethylamine | Methyl 2-(2-(2,2-dicyanovinyl)-1H-pyrrol-1-yl)benzoate |

Chemical Modifications of the Benzoate (B1203000) Ester

The methyl benzoate moiety of the molecule offers another site for chemical modification, primarily through reactions involving the ester functional group.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid. This reaction can be catalyzed by either acid or base quora.comstudy.com. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt quizlet.comrsc.orgstudy.comyoutube.com.

Transesterification: The methyl group of the ester can be exchanged with other alkyl groups by reacting with an excess of a different alcohol in the presence of an acid or base catalyst ucla.edutandfonline.comresearchgate.netacs.org. This equilibrium reaction is driven by using the desired alcohol as the solvent ucla.edu.

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine acs.orgresearchgate.netnih.govresearchgate.netacs.org. This reaction, often referred to as ammonolysis, typically requires higher temperatures and may be catalyzed.

| Reaction | Reagents | Product |

| Hydrolysis (acidic) | H₃O⁺ | 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid |

| Hydrolysis (basic) | 1. NaOH, H₂O 2. H₃O⁺ | 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid |

| Transesterification | R'OH, H⁺ or R'O⁻ | R' 2-(2-formyl-1H-pyrrol-1-yl)benzoate |

| Amidation | R'R''NH | N,N-R',R''-2-(2-formyl-1H-pyrrol-1-yl)benzamide |

The carbonyl carbon of the benzoate ester is electrophilic and can be attacked by strong nucleophiles.

Reaction with Grignard Reagents: Treatment of the methyl ester with two equivalents of a Grignard reagent (RMgX) results in the formation of a tertiary alcohol libretexts.orgudel.eduodinity.comevergreensinochem.comresearchgate.net. The first equivalent adds to the carbonyl group to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent libretexts.org.

| Reagent | Product |

| Phenylmagnesium bromide (PhMgBr) | (2-(2-formyl-1H-pyrrol-1-yl)phenyl)diphenylmethanol |

| Ethylmagnesium bromide (EtMgBr) | 1-(2-(2-formyl-1H-pyrrol-1-yl)phenyl)-1,1-diethylmethanol |

Reactions Involving the Pyrrole Heterocycle

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. However, its reactivity is modulated by the substituents at the N1 and C2 positions.

The pyrrole nucleus is significantly more reactive towards electrophiles than benzene (B151609). This high reactivity, however, can lead to undesirable side reactions, such as polymerization, under harsh acidic conditions often used for electrophilic aromatic substitution. stackexchange.com For instance, direct nitration of pyrrole with a mixture of sulfuric and nitric acid typically results in the formation of polymeric tars rather than discrete nitro-substituted products. stackexchange.com Milder reagents, such as acetyl nitrate (formed from nitric acid and acetic anhydride), are therefore preferred for the controlled nitration of pyrrole derivatives. stackexchange.com

In the case of this compound, the substitution pattern is influenced by both the N-arylbenzoate group and the 2-formyl group. Electron-withdrawing groups at the C2 position, such as formyl, acyl, or cyano groups, deactivate the pyrrole ring towards electrophilic attack and act as meta-directing groups. askfilo.comresearchgate.net Consequently, electrophilic substitution is directed away from the C3 position and preferentially towards the C4 and C5 positions. Specifically, for 2-acyl pyrroles, nitration is reported to occur at the 4-position rather than the vacant 5-position. askfilo.com This is attributed to the resonance stabilization of the intermediate sigma complex. Nitration of 2-pyrrolecarbonitrile, a compound with a similarly deactivating group, yields a mixture of the 4-nitro and 5-nitro isomers. researchgate.net

Based on these precedents, the electrophilic substitution on this compound is expected to yield primarily the 4-substituted and 5-substituted products, with a potential preference for the 4-position. The bulky N-arylbenzoate substituent may also sterically hinder attack at the C5 position, further favoring substitution at C4.

| Reaction | Reagent | Expected Position of Substitution | Rationale |

| Nitration | Acetyl Nitrate (HNO₃/Ac₂O) | C4 and C5 | The 2-formyl group is deactivating and meta-directing, favoring positions 4 and 5. askfilo.comresearchgate.net |

| Halogenation | N-Bromosuccinimide (NBS) | C4 and C5 | Electron-rich pyrrole ring is susceptible to halogenation; directing effects of the 2-formyl group apply. |

| Vilsmeier-Haack | POCl₃/DMF | Unlikely to react | The pyrrole ring is already substituted with a formyl group and deactivated, making further formylation difficult. chemistrysteps.comijpcbs.com |

Pyrrole and its derivatives can be polymerized to form conductive polymers, with polypyrrole (PPy) being a prominent example. wikipedia.org The polymerization typically proceeds through an oxidative process, which can be initiated either chemically or electrochemically. wikipedia.orgacs.org The mechanism involves the formation of a pi-radical cation, which then attacks a neutral monomer to form a dimeric cation, a process that repeats to build the polymer chain. wikipedia.orgresearchgate.net This coupling predominantly occurs at the C2 and C5 positions of the pyrrole ring. wikipedia.org

For this compound, several structural features influence its polymerization potential:

C2-Substitution : The presence of the formyl group at the C2 position blocks this site from participating in the polymerization linkage. Therefore, any polymerization would have to proceed through the C5 position.

N-Substitution : The N-substituted methyl benzoate group can significantly affect polymerization. Studies on N-substituted pyrroles have shown that steric hindrance can play a major role in preventing or impeding electropolymerization. acs.org The bulky N-aryl group in the target molecule would likely decrease the polymerization rate and potentially affect the planarity and conductivity of the resulting polymer film.

Electronic Effects : The electron-withdrawing nature of both the 2-formyl and N-benzoate groups lowers the electron density of the pyrrole ring. This makes the initial oxidation to the radical cation more difficult, requiring a higher oxidation potential compared to unsubstituted pyrrole. google.com

Two primary polymerization pathways could be envisioned:

Chemical Oxidative Polymerization : This can be achieved using oxidants like ferric chloride (FeCl₃). wikipedia.orgacs.org The monomer would be dissolved in a suitable solvent and treated with the oxidant to initiate polymerization, which would proceed via radical cation coupling at the C5 position.

Electrochemical Polymerization (Electropolymerization) : This method involves the direct oxidation of the monomer at an electrode surface by applying an electrical potential. acs.orgnih.gov The polymer film grows directly on the electrode. The required potential would be higher than that for simple pyrroles due to the deactivating substituents. researchgate.net

| Polymerization Method | Initiator/Conditions | Expected Linkage | Factors Affecting Reactivity |

| Chemical Oxidation | Ferric Chloride (FeCl₃) | C5-C5' | Electron-withdrawing groups increase oxidation potential; C2 position is blocked. wikipedia.orgacs.org |

| Electrochemical | Applied Potential (e.g., Cyclic Voltammetry) | C5-C5' | Bulky N-substituent may cause steric hindrance; higher potential needed for oxidation. acs.orgnih.gov |

Construction of Fused and Bridged Heterocyclic Systems from this compound Scaffolds

The formyl group of this compound is a key functional handle for the construction of more elaborate heterocyclic structures through condensation and cyclization reactions.

Pyrrolo[2,3-d]pyrimidines are an important class of heterocycles, often referred to as 7-deazapurines. The aldehyde functionality of the title compound can be utilized in multicomponent reactions to build this fused ring system. A common strategy involves a one-pot reaction of the pyrrole aldehyde, an active methylene compound (like barbituric acid or thiobarbituric acid), and an amine or amidine source.

For example, a three-component reaction between a pyrrole-2-carbaldehyde derivative, a barbituric acid derivative, and an arylglyoxal can lead to the formation of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives in good yields. acs.org This type of reaction demonstrates the utility of the formyl group in engaging in condensation cascades that result in complex heterocyclic scaffolds.

| Reactants | Catalyst/Conditions | Product Type | Reference Example |

| Pyrrole-2-carbaldehyde, Barbituric acid derivative, Arylglyoxal | Ethanol, Reflux | Polyfunctionalized pyrrolo[2,3-d]pyrimidine | Synthesis of 5-(aryl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidines. acs.org |

| 2-Amino-3-cyanofuran derivative, Guanidine | Mild conditions | 2,4-Diaminopyrrolo[2,3-d]pyrimidine | A route starting from a different precursor but highlighting the pyrimidine ring formation. nih.gov |

The formyl group can be readily converted into other functional groups, which then serve as precursors for various five-membered heterocycles.

Pyrazoles : A standard method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. acs.orgnih.gov The formyl group of this compound can be used to construct the necessary backbone. For instance, condensation with an active methylene ketone would yield a chalcone-like intermediate (an α,β-unsaturated ketone). Subsequent reaction of this intermediate with hydrazine hydrate would lead to cyclization, forming the pyrazole ring. researchgate.net

1,2,4-Oxadiazoles : The synthesis of 1,2,4-oxadiazoles often proceeds through the acylation of an amidoxime followed by cyclodehydration. stackexchange.commdpi.com The formyl group can be converted to a nitrile via its oxime, and the nitrile can then be reacted with hydroxylamine to form the required amidoxime intermediate. This intermediate can then be acylated and cyclized to afford the 1,2,4-oxadiazole ring. rsc.org

1,2,4-Triazoles : A common route to 1,2,4-triazoles involves the cyclization of acylthiosemicarbazides or related intermediates. researchgate.netnih.gov The formyl group can react with thiosemicarbazide to form a thiosemicarbazone. Oxidative cyclization of this intermediate, or conversion to a different reactive species, can yield the 1,2,4-triazole-3-thiol ring system. rsc.org Another pathway involves converting the methyl benzoate ester to a hydrazide, which can then be used as a building block for triazole synthesis. researchgate.netrsc.org

The aldehyde function is an ideal starting point for synthesizing four- and five-membered heterocyclic rings like azetidinones and thiazolidinones through cycloaddition and cyclocondensation reactions.

Azetidinones : 2-Azetidinones, also known as β-lactams, are typically synthesized via the [2+2] cycloaddition of a ketene and an imine (Staudinger synthesis). acs.org A more direct approach involves the reaction of a Schiff base (imine) with chloroacetyl chloride in the presence of a base like triethylamine. google.comrsc.org The formyl group of this compound can be condensed with a primary amine to form the necessary Schiff base intermediate, which is then cyclized to the azetidinone. ijpcbs.com

Thiazolidinones : The synthesis of 4-thiazolidinones is often achieved through a one-pot, three-component cyclocondensation reaction. This involves reacting an amine, a carbonyl compound (the aldehyde), and a mercapto-acid, most commonly thioglycolic acid. The reaction first forms an imine in situ, which is then attacked by the thiol of thioglycolic acid, followed by intramolecular cyclization to yield the thiazolidinone ring. researchgate.net

| Target Heterocycle | Key Intermediate from Title Compound | Coreactants | General Reaction Type |

| Azetidinone (β-Lactam) | Schiff Base (Imine) | Chloroacetyl Chloride, Triethylamine | Cycloaddition/Condensation ijpcbs.comrsc.org |

| Thiazolidinone | Aldehyde (direct use) | Primary Amine, Thioglycolic Acid | Cyclocondensation researchgate.net |

Advanced Spectroscopic and Structural Elucidation of Methyl 2 2 Formyl 1h Pyrrol 1 Yl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoate (B1203000) and pyrrole (B145914) rings, the methyl ester protons, and the aldehydic proton. The aromatic protons of the benzene (B151609) ring typically appear in the downfield region, influenced by the electron-withdrawing nature of the ester and the pyrrole substituent. The pyrrole ring protons also resonate in the aromatic region, with their specific chemical shifts determined by their position relative to the nitrogen atom and the formyl group. The aldehydic proton is characteristically found at a significantly downfield shift, often above 9.0 ppm, due to the strong deshielding effect of the carbonyl group. The methyl ester protons will present as a sharp singlet, typically in the range of 3.5-4.0 ppm.

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester and aldehyde groups are expected to appear at the most downfield positions, typically between 160 and 200 ppm. The aromatic carbons of both the benzene and pyrrole rings will resonate in the approximate range of 110-150 ppm. The methyl carbon of the ester group will be observed in the upfield region of the spectrum.

A related compound, (Z)-methyl 3-(benzo[d] ijcmas.comnih.govdioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate, provides some comparative chemical shift values for the pyrrole and formyl protons. In this molecule, the aromatic pyrrole protons appear in the range of 6.22-6.71 ppm, and the aldehyde proton shows a peak at 9.61 ppm. ijcmas.com The carbonyl carbon of the aldehyde group in this related structure resonates at 179.85 ppm. ijcmas.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | > 9.0 | Singlet |

| Benzoate Aromatic (4H) | 7.0 - 8.0 | Multiplets |

| Pyrrole Aromatic (3H) | 6.0 - 7.5 | Multiplets |

| Methyl Ester (-OCH₃) | 3.5 - 4.0 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aldehyde Carbonyl (-CHO) | 180 - 200 |

| Ester Carbonyl (-COO-) | 160 - 175 |

| Aromatic Carbons (C-Ar) | 110 - 150 |

| Methyl Ester Carbon (-OCH₃) | 50 - 60 |

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are crucial for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

A COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons on the benzoate ring and between the protons on the pyrrole ring, helping to delineate their substitution pattern.

An HSQC experiment is used to correlate directly bonded proton and carbon atoms. This technique would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made from the one-dimensional spectra. For example, the singlet of the methyl ester protons would correlate with the methyl carbon signal, and each aromatic proton would be linked to its respective aromatic carbon.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar organic molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Given the molecular formula C₁₃H₁₁NO₃, the expected monoisotopic mass is approximately 229.0739 g/mol . The observation of a peak corresponding to this mass would confirm the molecular weight of the compound. Further fragmentation in the mass spectrometer could lead to characteristic losses, such as the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃), providing further structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are hyphenated techniques that combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. These methods are invaluable for assessing the purity of a synthesized compound. By separating the target compound from any impurities or starting materials, LC-MS and UPLC-MS can provide a highly accurate determination of its purity. The high resolution and sensitivity of these techniques allow for the detection and potential identification of even trace-level impurities, which is critical for applications in materials science and medicinal chemistry.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. Another strong C=O stretching band for the aldehyde group would likely appear at a slightly lower wavenumber, typically in the range of 1680-1700 cm⁻¹. The C-H stretching vibration of the aldehyde proton usually gives rise to a characteristic pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.

The aromatic C-H stretching vibrations of the benzene and pyrrole rings are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will produce several bands in the 1450-1600 cm⁻¹ region. The C-N stretching of the pyrrole ring and the C-O stretching of the ester group will also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | 1680 - 1700 |

| C-H Stretch | ~2720 and ~2820 | |

| Ester | C=O Stretch | 1720 - 1740 |

| C-O Stretch | 1100 - 1300 | |

| Aromatic Rings | C-H Stretch | > 3000 |

| C=C Stretch | 1450 - 1600 | |

| Pyrrole | C-N Stretch | Fingerprint Region |

X-ray Crystallography for Three-Dimensional Structural Determination

Single Crystal X-ray Diffraction for Bond Lengths and Angles

Single-crystal X-ray diffraction analysis is the gold standard for obtaining detailed molecular geometry. This technique involves directing X-rays onto a single, well-ordered crystal of the compound. The resulting diffraction pattern is then used to construct a three-dimensional model of the molecule.

Despite extensive searches of crystallographic databases and the broader scientific literature, no studies detailing the single-crystal X-ray diffraction of this compound have been found. Consequently, experimentally determined data for bond lengths and angles of this specific compound are not available.

To illustrate the type of data that would be obtained from such an analysis, a hypothetical data table is presented below. It is important to emphasize that the values in this table are placeholders and not actual experimental data for this compound.

Hypothetical Bond Lengths and Angles for this compound

| Bond/Angle | Hypothetical Value (Å/°) |

| C(formyl)-H | 1.09 |

| C(formyl)=O | 1.21 |

| C(pyrrole)-C(formyl) | 1.45 |

| N(pyrrole)-C(benzoate) | 1.42 |

| C(benzoate)=O(ester) | 1.23 |

| C(benzoate)-O(ester) | 1.34 |

| O(ester)-C(methyl) | 1.43 |

| ∠ C-C(formyl)=O | 124.0 |

| ∠ C-N-C (pyrrole) | 108.5 |

| ∠ N-C-C (benzoate) | 120.0 |

| ∠ C-O-C (ester) | 115.0 |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline phases of a bulk sample. It provides information on the crystal structure, purity, and degree of crystallinity of a solid material. The resulting diffraction pattern is a fingerprint of the crystalline solid.

There are no published studies that report the powder X-ray diffraction analysis of this compound. Therefore, no experimental PXRD data is available to characterize its crystalline phase.

Other Advanced Analytical Techniques (e.g., ESR, TGA, TEM)

Beyond X-ray diffraction, several other advanced analytical techniques are employed to characterize the properties of chemical compounds. These include Electron Spin Resonance (ESR) for studying species with unpaired electrons, Thermogravimetric Analysis (TGA) for assessing thermal stability, and Transmission Electron Microscopy (TEM) for visualizing morphology at the nanoscale.

A comprehensive search of the scientific literature reveals no published data on the application of ESR, TGA, or TEM to the analysis of this compound. As such, information regarding its paramagnetic properties, thermal decomposition profile, and nanoscale morphology remains undetermined.

Computational Chemistry and Theoretical Studies on Methyl 2 2 Formyl 1h Pyrrol 1 Yl Benzoate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly valuable for analyzing the relationship between a molecule's geometry, electronic properties, and chemical reactivity. For methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate, DFT can be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as the distribution of electron density.

DFT calculations help in understanding the electronic driving forces that might govern interactions with other molecules or biological targets. By solving the Kohn–Sham equations, DFT can accurately model molecular orbital interactions and predict reactive sites within the molecule. This approach is instrumental in building quantitative structure-property relationships (QSPR) to forecast the compound's behavior.

| Mulliken Atomic Charges | Distribution of partial charges on each atom, indicating electrophilic/nucleophilic sites. | Negative charge on O and N atoms |

Molecular orbital (MO) theory provides a detailed picture of the electron distribution and energy levels within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals (FMOs).

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are prone to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.net For this compound, the conjugated system encompassing the pyrrole (B145914) and benzoate (B1203000) rings is expected to influence the HOMO-LUMO gap significantly. Reactivity indices such as electronegativity, hardness, and softness, derived from FMO energies, can further quantify the molecule's reactivity. mdpi.com

Table 2: Frontier Molecular Orbital (FMO) Data

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | The energy difference between ELUMO and EHOMO. | Indicates chemical reactivity and stability. researchgate.net |

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, primarily between the phenyl and pyrrole rings and around the ester and formyl groups. This flexibility allows it to adopt various conformations.

Molecular Modeling and Dynamics Simulations

While quantum chemistry focuses on the intrinsic electronic properties of a single molecule, molecular modeling and dynamics simulations are used to study its interactions with other molecules, particularly in complex biological environments.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound, docking studies can be performed to investigate its potential interactions with various biological targets. Derivatives of pyrrole-benzoates have been studied as potential inhibitors of enzymes like dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR). nih.gov

These simulations can reveal specific interactions, such as:

Hydrogen Bonds: The carbonyl oxygen of the formyl group and the ester group can act as hydrogen bond acceptors.

π-π Stacking: The aromatic pyrrole and benzene (B151609) rings can engage in stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in a protein's active site. mdpi.com

Hydrophobic Interactions: The methyl group and the hydrocarbon portions of the aromatic rings can form favorable hydrophobic contacts.

Molecular dynamics (MD) simulations can further refine the docked poses, providing insight into the dynamic stability of the ligand-receptor complex over time. mdpi.comresearchgate.net MD simulations model the movement of atoms and molecules, offering a more realistic representation of the binding event in a solvated environment.

Successful binding of a ligand depends on its complementarity to the shape and chemical environment of the receptor's binding pocket. Computational tools can characterize the size, shape, and electrostatic potential of the binding site that accommodates this compound.

The strength of the interaction is quantified by the binding energy. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the free energy of binding from MD simulation trajectories. mdpi.com These calculations estimate the favorability of the ligand binding to its target, helping to rank potential drug candidates. For instance, studies on similar benzoate derivatives have identified key amino acid residues responsible for anchoring the ligand within the active site through specific hydrogen bonds and hydrophobic contacts. nih.govmdpi.com Analysis of the binding energetics can elucidate which interactions contribute most significantly to the stability of the complex.

Table 3: Common Ligand-Target Interactions

| Interaction Type | Potential Groups on Ligand | Potential Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Formyl oxygen, Ester carbonyl oxygen | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Arginine |

| π-π Stacking | Phenyl ring, Pyrrole ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic | Methyl group, Aromatic rings | Alanine, Valine, Leucine, Isoleucine, Proline |

Computational Prediction of Spectroscopic Signatures

There is currently no available research detailing the computational prediction of spectroscopic signatures for this compound. Such studies would typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to calculate and predict various spectroscopic data.

Table 1: Hypothetical Data Table of Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Wavenumber/Chemical Shift | Predicted Intensity |

| Infrared (IR) Spectroscopy | ||

| C=O (formyl) stretch | Data not available | Data not available |

| C=O (ester) stretch | Data not available | Data not available |

| C-N stretch | Data not available | Data not available |

| Aromatic C-H stretch | Data not available | Data not available |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||

| 1H NMR (formyl proton) | Data not available | Data not available |

| 1H NMR (pyrrole ring protons) | Data not available | Data not available |

| 1H NMR (benzoate ring protons) | Data not available | Data not available |

| 1H NMR (methyl protons) | Data not available | Data not available |

| 13C NMR (formyl carbon) | Data not available | Data not available |

| 13C NMR (ester carbonyl carbon) | Data not available | Data not available |

This table is for illustrative purposes only. No published data is available for this compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Similarly, no specific Quantitative Structure-Activity Relationship (QSAR) studies for this compound were found in the reviewed literature. QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. Developing a QSAR model for this compound would require a dataset of structurally similar molecules with measured biological activities, which does not appear to be available.

Table 2: Hypothetical Data Table for a QSAR Model

| Compound | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Molar Refractivity) | Experimental Activity | Predicted Activity |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Analog 1 | Data not available | Data not available | Data not available | Data not available |

| Analog 2 | Data not available | Data not available | Data not available | Data not available |

| Analog 3 | Data not available | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. No published QSAR studies are available for this compound.

Structure Activity Relationship Sar Investigations of Methyl 2 2 Formyl 1h Pyrrol 1 Yl Benzoate Derivatives

Systematic Structural Modifications and Their Mechanistic Implications

The chemical scaffold of methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate offers multiple sites for modification, allowing for a thorough exploration of its SAR. Changes to each part of the molecule have been shown to significantly influence its biological profile.

Influence of Substituents on the Formyl Group

The formyl group at the C2 position of the pyrrole (B145914) ring is a critical feature of the molecule. Its reactivity allows for the synthesis of various derivatives, and modifications to this group have a profound impact on biological activity. For instance, the conversion of the 2-formylpyrrole group into derivatives such as oximes, semicarbazones, and phenyl hydrazones has been explored. researchgate.net Studies on these derivatives have revealed that such modifications can modulate the compound's activity, with some showing poor antibacterial effects against E. coli. researchgate.net This suggests that while the aldehyde can be a synthetic handle, its conversion to other functional groups must be carefully considered, as the electronic and steric properties of the formyl group itself may be essential for target binding. The reduction of the aldehyde to an alcohol represents another common modification that alters the hydrogen-bonding capacity and planarity of this part of the molecule, potentially affecting its interaction with target proteins. organic-chemistry.org

Role of Pyrrole Ring Substituents

The pyrrole ring is a central component of the pharmacophore, and its substitution pattern is vital for activity. The nature of the substituents on the pyrrole ring can influence both the potency and the metabolic stability of the compounds. In related pyrrole-based compounds, it has been demonstrated that the presence and size of alkyl groups on the pyrrole are important. For instance, the removal of methyl substituents from the pyrrole ring led to a significant 20- to 25-fold loss in antimalarial activity in one study. nih.gov Conversely, replacing these methyl groups with slightly larger ethyl groups did not significantly alter the activity. nih.gov Furthermore, the integrity of the pyrrole ring itself appears crucial, as its replacement with other five-membered heterocycles like imidazole, pyrazole, furan (B31954), or thiazole (B1198619) resulted in a substantial loss of potency. nih.gov

Identification of Key Pharmacophoric Elements

Pharmacophore modeling based on the SAR data has identified several key elements essential for the biological activity of this class of compounds. The fundamental structure consists of the N-arylpyrrole core, which acts as a rigid scaffold. The spatial arrangement of the functional groups on this scaffold is critical.

The essential features include:

The 2-formyl group: This group often acts as a key interacting moiety, potentially forming hydrogen bonds or covalent linkages with target residues.

Substituents on the pyrrole ring: As noted, small alkyl groups on the pyrrole ring are important for maintaining potency. nih.gov

The benzoate (B1203000) ester: The ester group on the aromatic ring is a crucial feature, with its size and electronic properties finely tuned for optimal activity. nih.gov

Molecular docking studies on related derivatives have provided a more granular view, identifying specific interactions within enzyme active sites. For instance, in antitubercular derivatives, hydrogen bonding interactions with key amino acid residues of target enzymes like InhA and MtDHFR have been identified as crucial for inhibition.

Insights into Biochemical Target Interactions

Derivatives of the this compound scaffold have been investigated for their effects on a range of biochemical targets, demonstrating the versatility of this chemical class.

Enzyme Inhibition Profiles (e.g., InhA, MtDHFR, EGFR, Sirt6)

The pyrrole-based framework has proven to be a privileged structure for targeting various enzymes implicated in cancer, infectious diseases, and metabolic disorders.

InhA and MtDHFR: Derivatives of this scaffold have been identified as potent dual inhibitors of Mycobacterium tuberculosis enzymes, specifically the enoyl-acyl carrier protein reductase (InhA) and dihydrofolate reductase (MtDHFR). These compounds show promising antitubercular activity, highlighting their potential in addressing infectious diseases.

EGFR: The pyrrole core is found in numerous small molecules designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer. nih.gov Various 1H-pyrrole and pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and shown to potently inhibit EGFR, with some compounds exhibiting IC₅₀ values in the nanomolar range. snv63.rufigshare.com

Sirt6: Sirtuin 6 (SIRT6) is an NAD+-dependent deacetylase involved in aging and cancer. frontiersin.org Notably, complex pyrrole derivatives, such as pyrrole-pyridinimidazole and pyrrolo[1,2-a]quinoxaline (B1220188) compounds, have been identified as novel and effective inhibitors or activators of SIRT6. researchgate.netnih.govmdpi.com For example, one pyrrole-pyridinimidazole derivative was identified as a highly effective SIRT6 inhibitor that can sensitize pancreatic cancer cells to chemotherapy. nih.govmdpi.com

The table below summarizes the inhibitory activities of representative pyrrole derivatives against various enzymes.

| Compound Class | Target Enzyme | Activity (IC₅₀ / Other) | Reference |

|---|---|---|---|

| 1H-Pyrrole Derivative | EGFR | 0.05 µM | figshare.com |

| Pyrrolo[3,2-d]pyrimidine | EGFR (HCT-116 cells) | 0.009 µM | figshare.com |

| Pyrrole-pyridinimidazole derivative | SIRT6 | 2.33 µmol/L | nih.gov |

Molecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking, Cation-Pi)

The biological activity of a molecule is intrinsically linked to its ability to interact with its biological target. For this compound, several types of non-covalent interactions are plausible, contributing to its binding affinity and specificity.

Hydrogen Bonding: The presence of a formyl group (an aldehyde) and a methyl ester group provides both hydrogen bond donor and acceptor capabilities. The oxygen atom of the formyl group and the carbonyl oxygen of the methyl ester can act as hydrogen bond acceptors. While the molecule itself lacks a classic hydrogen bond donor like an -OH or -NH group, interactions with water molecules or specific amino acid residues in a biological target are conceivable. In the solid state, related pyrrole-2-carboxylate derivatives have been shown to form hydrogen bonds. For instance, the crystal structure of methyl 1H-pyrrole-2-carboxylate is stabilized by N-H⋯O hydrogen bonds, forming chain motifs. mdpi.com Although the target compound is N-substituted, the potential for C-H⋯O interactions, while weaker, should not be disregarded.

Pi-Stacking: The molecule contains two aromatic rings: the pyrrole ring and the benzene (B151609) ring. These electron-rich π-systems can engage in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding site. These interactions, which can be parallel-displaced or T-shaped (edge-to-face), are crucial for stabilizing the ligand-receptor complex. Studies on N-aryl iminochromenes have highlighted the importance of π–π stacking interactions for their inhibitory activity on cyclooxygenase enzymes. nih.gov Similarly, the aromatic rings of this compound could play a significant role in its biological activity through such interactions.

Cation-Pi Interactions: The electron-rich nature of the pyrrole and benzene rings also makes them suitable candidates for cation-π interactions. In this type of interaction, a cation, such as a positively charged amino acid residue (e.g., lysine, arginine) or a metal ion cofactor, is attracted to the face of the π-system. These interactions can be surprisingly strong and are known to play a critical role in molecular recognition and catalysis in biological systems.

The following table summarizes the potential molecular interactions for this compound derivatives.

| Interaction Type | Potential Interacting Group on the Molecule | Potential Interacting Partner in a Biological Target |

| Hydrogen Bonding | Formyl oxygen, Ester carbonyl oxygen | Amino acid residues with -OH, -NH groups (e.g., Ser, Thr, Asn, Gln) |

| Pi-Stacking | Pyrrole ring, Benzene ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

| Cation-Pi | Pyrrole ring, Benzene ring | Cationic amino acid residues (e.g., Lys, Arg), Metal ions |

Correlation of Physicochemical Parameters with Biological Activity Mechanisms (e.g., Lipophilicity)

The physicochemical properties of a molecule, such as its lipophilicity, play a pivotal role in determining its pharmacokinetic and pharmacodynamic behavior. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding to the target.

For pyrrole derivatives, lipophilicity has been shown to be a key determinant of their biological activity. nih.gov An optimal level of lipophilicity is generally required for a compound to efficiently cross biological membranes and reach its site of action. A quantitative structure-activity relationship (QSAR) study on a series of aniline (B41778) derivatives demonstrated a strong correlation between lipophilicity and their biological and toxicological profiles. nih.gov

The table below illustrates a hypothetical correlation between modifications to the this compound scaffold and the resulting change in lipophilicity and potential impact on biological activity. This is based on general principles, as specific activity data for this compound series is not available.